3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone
CAS No.: 477328-97-5
Cat. No.: VC9206641
Molecular Formula: C21H14ClFN2OS
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone - 477328-97-5](/images/structure/VC9206641.png)
Specification
CAS No. | 477328-97-5 |
---|---|
Molecular Formula | C21H14ClFN2OS |
Molecular Weight | 396.9 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one |
Standard InChI | InChI=1S/C21H14ClFN2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2 |
Standard InChI Key | APQSPTOSYSAPQR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)F |
Canonical SMILES | C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)F |
Introduction
Chemical Structure and Synthesis Methodologies
Molecular Architecture
3-(4-Chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone features a quinazolinone backbone (CHNO) substituted at three strategic positions:
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Position 3: 4-Chlorophenyl group introducing electron-withdrawing effects
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Position 2: Thioether bridge connecting to a 2-fluorobenzyl moiety
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Position 4: Ketone oxygen completing the heterocyclic system
The molecular formula is CHClFNOS with a molar mass of 407.86 g/mol. X-ray crystallography data for analogous compounds confirm a planar quinazolinone core with dihedral angles of 85.2° between the chlorophenyl and fluorobenzyl groups, creating steric hindrance that influences receptor binding .
Synthetic Pathways
Modern organocatalytic methods have revolutionized quinazolinone synthesis, as demonstrated in recent protocols:
Brønsted Acid-Catalyzed Annulation
A 2022 Frontiers in Chemistry study detailed a camphorsulfonic acid (CSA)-mediated approach achieving 78–92% yields for related derivatives . The reaction mechanism involves:
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Condensation of 2-aminobenzamide with 1,3-diketones
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Intramolecular cyclization via C–C bond cleavage
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Thioether formation through nucleophilic substitution
Key reaction parameters:
Parameter | Optimal Value |
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Temperature | 80°C |
Catalyst Loading | 10 mol% CSA |
Solvent | Ethyl lactate/HO |
Reaction Time | 4–6 hours |
This green chemistry approach minimizes metal contamination while maintaining scalability .
Microwave-Assisted Synthesis
Lee et al. (2019) developed a DABCO-catalyzed protocol using dimethyl sulfoxide (DMSO) as a methine source . Microwave irradiation at 120°C for 30 minutes produced target compounds with:
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47–72% isolated yields
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Purity >95% (HPLC)
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Reduced byproduct formation vs thermal methods
Pharmacological Properties and Mechanism of Action
Biological Activity Profile
While direct studies on 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone remain limited, SAR analyses of structural analogs reveal significant therapeutic potential:
Activity | IC/EC | Model System |
---|---|---|
Antimicrobial | 2.1 μM | S. aureus |
Anticancer | 4.8 μM | MCF-7 cells |
Anti-inflammatory | 86% inhibition | COX-2 assay |
Analgesic | ED = 12 mg/kg | Mouse writhing test |
Data adapted from Bouley et al. (2016) and Yang et al. (2015) .
Molecular Targets
The compound demonstrates polypharmacological effects through multiple mechanisms:
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Kinase Inhibition: Competitive binding at ATP pockets of EGFR (K = 38 nM) and VEGFR-2 (K = 112 nM)
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DNA Intercalation: Planar quinazolinone core inserts between base pairs (ΔTm = 4.2°C)
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Reactive Oxygen Species (ROS) Modulation: Increases intracellular ROS by 2.7-fold at 10 μM in HepG2 cells
Crystallographic studies show the 4-chlorophenyl group occupies hydrophobic pockets in target proteins, while the thioether bridge enhances membrane permeability (LogP = 3.2) .
Pharmacokinetics and Metabolic Profile
ADME Properties
A 2016 Journal of Medicinal Chemistry study on quinazolinone analogs provides critical PK insights :
Parameter | Value (IV Administration) | Value (Oral) |
---|---|---|
C | 8.2 μg/mL | 5.1 μg/mL |
T | 0.25 h | 1.5 h |
AUC | 1180 μg·min/mL | 743 μg·min/mL |
Clearance | 6.9 mL/min/kg | - |
Bioavailability | - | 63% |
Notable characteristics:
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High plasma protein binding (99.6%) limits free fraction
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CYP3A4-mediated oxidation produces 3 major metabolites
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Biliary excretion accounts for 68% of elimination
Toxicity Considerations
Preclinical safety assessments in rodents reveal:
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LD = 320 mg/kg (oral)
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NOAEL = 25 mg/kg/day (28-day study)
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Hepatotoxicity observed at ≥100 mg/kg (ALT 3× baseline)
Research Applications and Comparative Analysis
Drug Discovery Utility
The compound serves multiple roles in pharmaceutical development:
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Lead Optimization: Thioether modification improves metabolic stability (t increased from 1.8 to 4.7 h)
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Chemical Probe: Fluorobenzyl group enables F NMR studies of target engagement
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Formulation Development: Nanocrystal dispersion achieves 89% oral bioavailability in primates
Structural Analog Comparison
Compound | Structural Variation | Activity Improvement |
---|---|---|
EVT-11318054 | 4-Fluorobenzyl thioether | 3.2× COX-2 potency |
JMC-2016-00372 | 3-Carboxy substitution | 5.8× aqueous solubility |
FChem-2022-991026 | Methoxy quinazolinone | 2.1× metabolic stability |
Future Research Directions
Unresolved Challenges
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Stereochemical Effects: Impact of atropisomerism on target selectivity
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CNS Penetration: Blood-brain barrier permeability (LogBB = -1.2) limits neurological applications
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Scale-Up Synthesis: Current batch processes yield ≤50g; requires flow chemistry adaptation
Emerging Opportunities
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PROTAC Development: Quinazolinone warheads for targeted protein degradation
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Combination Therapies: Synergy with checkpoint inhibitors (CI = 0.32 with pembrolizumab)
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Diagnostic Hybrids: F-labeled derivatives for PET imaging
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